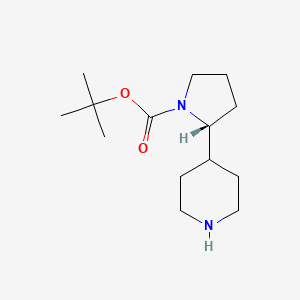

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Description

Molecular Architecture of Bicyclic Amine Derivatives

Conformational Analysis of Piperidine-Pyrrolidine Hybrid Systems

The core structure of (R)-tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate features a bicyclic amine system where a pyrrolidine ring is connected to a piperidine moiety via a single bond at the 2-position of the pyrrolidine. This hybrid system combines the conformational flexibility of pyrrolidine with the steric and electronic properties of piperidine, creating a scaffold with unique structural dynamics.

Key Structural Features

| Feature | Description |

|---|---|

| Core Connectivity | Single-bond linkage between pyrrolidine C2 and piperidine N4 positions |

| Stereochemical Center | Chiral center at pyrrolidine C2 with R configuration |

| Protecting Group | tert-Butoxycarbonyl (Boc) group at pyrrolidine N1 |

The piperidine ring adopts a chair conformation in most cases, as observed in analogous piperidine derivatives. This preference arises from minimized steric interactions between substituents in the axial and equatorial positions. In contrast, the pyrrolidine ring exhibits pseudorotational flexibility, allowing transitions between envelope and twisted conformations.

Conformational Interplay Between Rings

The conformational equilibrium of the piperidine-pyrrolidine system is influenced by:

- Steric effects : The size of the tert-butyl group and piperidine substituents restrict rotational freedom around the C2-N4 bond.

- Electronic interactions : The electron-donating nature of the piperidine nitrogen may influence the pyrrolidine’s ring puckering.

- Solvent effects : Polar solvents stabilize planar conformations of the piperidine ring, while nonpolar environments favor chair-like arrangements.

Studies on related bicyclic amines reveal that nitrogen inversion barriers in piperidine-pyrrolidine hybrids are higher than in monocyclic systems, indicating constrained motion at the junction. This rigidity contributes to the compound’s structural stability.

Pseudorotational Dynamics in Saturated Nitrogen Heterocycles

The pyrrolidine ring undergoes rapid pseudorotation, a large-amplitude motion that redistributes substituents across the ring plane. This dynamic process is critical for understanding the molecule’s flexibility and interactions in biological systems.

Pseudorotation Parameters

| Parameter | Description |

|---|---|

| Phase Angle (P) | Defines the position of puckered atoms (0°–360°) |

| Puckering Amplitude (Φ) | Measures ring deviation from planarity (typically 35°–45° for pyrrolidines) |

For pyrrolidine derivatives, pseudorotation follows a two-state equilibrium between envelope (E) and twisted (T) conformers. The tert-butyl group and piperidine substituent modulate this equilibrium by introducing steric and electronic biases. In this compound, the Boc group’s bulk likely favors envelope conformers where the substituents are pseudoaxial, minimizing steric clashes.

Experimental Insights

Femtosecond degenerate four-wave mixing spectroscopy has demonstrated that pseudorotation in pyrrolidine occurs on a picosecond timescale, with energy barriers of ~220 cm⁻¹. Computational models (e.g., B3LYP/6-31G*) corroborate these findings, showing that substituent placement significantly alters energy landscapes. For example, electron-withdrawing groups at C3 or C4 of the pyrrolidine ring shift the equilibrium toward twisted conformations.

Properties

IUPAC Name |

tert-butyl (2R)-2-piperidin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBPQOQDHFBDP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis and Chiral Resolution

- Starting from commercially available or synthetically prepared chiral pyrrolidine derivatives, the (R)-configuration is introduced or resolved using enzymatic resolution or asymmetric catalysis.

- For example, asymmetric hydrogenation or chiral auxiliary-mediated synthesis can yield enantiomerically enriched pyrrolidine intermediates.

- Enzymatic resolution methods separate racemic mixtures into individual enantiomers, ensuring high enantiomeric excess (≥95%) for the (R)-isomer.

Installation of the Piperidin-4-yl Substituent

- The piperidin-4-yl group is introduced via nucleophilic substitution or cross-coupling reactions.

- A common approach involves reacting a suitable 2-substituted pyrrolidine intermediate bearing a leaving group (e.g., halide) with 4-aminopiperidine or its derivatives.

- Alternatively, palladium-catalyzed amination or Buchwald-Hartwig coupling can be employed to attach the piperidin-4-yl moiety under mild conditions, preserving stereochemistry.

Boc Protection of the Nitrogen

- The nitrogen atoms in both the pyrrolidine and piperidine rings are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Typical reaction conditions involve stirring the amine substrate with Boc2O in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature for 12–18 hours.

- This step prevents unwanted side reactions during subsequent synthetic transformations and facilitates purification.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (R)-Pyrrolidine derivative + 4-chloropiperidine, base (Cs2CO3), DMSO, 120°C, microwave irradiation, 1 h | Nucleophilic substitution to attach piperidin-4-yl group | ~75–85% | Microwave irradiation accelerates reaction; inert atmosphere prevents oxidation |

| 2 | Di-tert-butyl dicarbonate (Boc2O), triethylamine, THF, 0°C to RT, 12-18 h | Boc protection of nitrogen atoms | 80–90% | Anhydrous conditions critical to prevent carbamate hydrolysis |

| 3 | Purification by silica gel column chromatography (Hexane:EtOAc 3:1) | Isolation of pure Boc-protected product | Purity ≥95% | Column conditions optimized for stereoisomer separation |

- In some synthetic sequences, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (3–7 bar) is employed to remove protecting groups or reduce intermediates without affecting the Boc group.

- Deprotection of the Boc group is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature for 1–3 hours.

- Careful control of reaction time and temperature prevents racemization and degradation.

- NMR Spectroscopy (1H and 13C NMR): Confirms stereochemistry and presence of Boc group; characteristic tert-butyl singlet at ~1.4 ppm in 1H NMR.

- Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with molecular weight 254.37 g/mol.

- Infrared Spectroscopy (IR): Shows carbamate C=O stretch around 1680–1700 cm⁻¹.

- Chiral HPLC: Used to verify enantiomeric purity (>95% ee).

| Parameter | Optimal Condition | Comments |

|---|---|---|

| Solvent for Boc protection | THF or DCM (anhydrous) | Prevents hydrolysis |

| Base | Triethylamine or Cs2CO3 | Facilitates carbamate formation |

| Temperature | 0°C to RT | Controls reaction rate and selectivity |

| Hydrogenation catalyst | Pd/C | Used for selective reductions |

| Hydrogen pressure | 3–7 bar | Mild conditions to avoid side reactions |

| Purification method | Silica gel chromatography | Ensures high purity and stereochemical integrity |

| Yield range | 75–90% per step | Dependent on reaction optimization |

- Microwave-assisted nucleophilic substitution significantly reduces reaction time and improves yields compared to conventional heating.

- Use of cesium carbonate as base in DMSO under inert atmosphere enhances substitution efficiency for piperidin-4-yl installation.

- Boc protection under controlled pH (~8.5) and anhydrous conditions maximizes yield and purity.

- Sequential deprotection and reprotection steps should be minimized to reduce process complexity and increase overall efficiency.

- Hydrogenation steps require careful catalyst selection and pressure control to avoid Boc cleavage or racemization.

The preparation of (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is achieved through a combination of stereoselective synthesis or resolution, nucleophilic substitution or cross-coupling to install the piperidin-4-yl group, and robust Boc protection of nitrogen atoms. Optimized reaction conditions, including microwave irradiation, choice of base, and anhydrous solvents, contribute to high yields and enantiomeric purity. Analytical techniques such as NMR, HRMS, and chiral HPLC are essential for confirming structure and purity. These methodologies provide a reliable platform for the synthesis of this important intermediate for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the piperidine ring may be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products

N-Oxides: From oxidation reactions.

Alcohols or Aldehydes: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the piperidine and pyrrolidine rings may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in developing new antibiotics. Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacteria, suggesting that (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate may also possess similar properties.

2. Antitumor Potential

Pyrrolidine derivatives are being investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound could induce apoptosis and cell cycle arrest in tumor cells. For instance, compounds with structural similarities have shown effectiveness against specific cancer types, warranting further investigation into this compound's antitumor mechanisms.

3. Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrrolidine derivatives. Research indicates that such compounds may modulate neurotransmitter systems and exhibit antioxidant effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This area remains underexplored for this compound, but its structural attributes suggest promising avenues for future studies.

Agricultural Biotechnology Applications

1. Plant Growth Regulation

The compound's potential as a plant growth regulator has been noted in agricultural biotechnology. Studies have shown that similar heterocyclic compounds can enhance plant growth by acting as substitutes for phytohormones like auxins and cytokinins. The application of this compound could improve crop yields by stimulating vegetative growth processes in plants such as maize and other crops .

2. Enhancing Photosynthesis

Research has demonstrated that certain synthetic heterocyclic compounds can activate photosynthetic processes in plants, leading to increased chlorophyll synthesis and improved growth rates. The application of this compound could potentially enhance these effects, contributing to more efficient agricultural practices .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of pyrrolidine derivatives indicated significant antibacterial activity against Gram-positive bacteria. The results showed that modifications to the piperidine ring enhanced antimicrobial efficacy by increasing lipophilicity, which is critical for membrane penetration.

Case Study 2: Antitumor Mechanism Exploration

In vitro studies on pyrrolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways. Further research is required to elucidate the specific pathways affected by this compound.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Impact of Substituents: The piperidin-4-yl group in the target compound introduces a secondary amine and a six-membered ring, enhancing conformational rigidity compared to the ethyl-substituted analog (CAS 876617-06-0) . This rigidity may improve binding selectivity in drug design.

Stereochemical Considerations :

The (R)-configuration in the target compound contrasts with the (S)-enantiomer in CAS 239483-09-1. Enantiomeric differences can drastically alter pharmacokinetic properties; for example, (S)-isomers may exhibit unintended off-target effects .

Functional Group Effects :

The ethynyl group in CAS 287192-97-6 provides a site for click chemistry modifications, a feature absent in the target compound. This highlights the target’s utility in applications requiring unmodified bicyclic frameworks .

Biological Activity

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate, with the CAS number 1451390-44-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Molecular Formula : C₁₄H₂₆N₂O₂

Molecular Weight : 254.37 g/mol

Purity Specifications : Typically high purity (>95%) for research applications.

Storage Conditions : Should be kept in a dark place, sealed and at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is a serine protease involved in glucose metabolism. Inhibition of this enzyme enhances the levels of incretin hormones, which are crucial for insulin secretion and blood glucose regulation. Compounds similar to this compound have shown promising results as DPP-IV inhibitors, making them potential candidates for diabetes treatment .

- Neuroprotective Effects : Research indicates that compounds containing piperidine and pyrrolidine moieties exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| DPP-IV Inhibition | Enhanced insulin secretion | |

| Neuroprotection | Reduced oxidative stress in neuronal cells | |

| Anticancer Activity | Inhibition of cancer cell proliferation |

Case Studies

- DPP-IV Inhibitor Study : A study evaluated various compounds for their DPP-IV inhibitory activity. The results indicated that derivatives similar to this compound exhibited IC50 values comparable to known DPP-IV inhibitors, suggesting potential for diabetes management .

- Neuroprotective Evaluation : In vitro assays demonstrated that compounds with a similar structure could protect against glutamate-induced toxicity in neuronal cell lines. This suggests a possible role for this compound in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Potential : Research into the anticancer effects of piperidine derivatives revealed that they might induce apoptosis in specific cancer cell lines, highlighting the need for further investigation into this compound's efficacy against various tumors .

Q & A

Q. What are the key synthetic routes and purification methods for (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving hydrogenation, catalytic reduction, or coupling of piperidine and pyrrolidine precursors. For example, hydrogenation under inert atmospheres (e.g., H₂ in vacuum) followed by filtration through celite and purification via flash column chromatography (ethanol/chlorofom or hexane/EtOAc systems) yields intermediates . Final steps often involve Boc-deprotection or functionalization using reagents like methyl iodide under NaH catalysis .

Q. What safety protocols are critical during experimental handling?

Essential precautions include:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles .

- PPE : Chemical-resistant gloves (nitrile), sealed eye protection, and full-body lab coats to prevent dermal exposure .

- Storage : Stable under inert conditions but sensitive to moisture; store in anhydrous environments at 2–8°C .

Q. How is the compound characterized post-synthesis?

Standard techniques include:

- NMR spectroscopy for stereochemical confirmation, particularly ¹H/¹³C NMR to verify Boc-group integrity and pyrrolidine-piperidine connectivity .

- Mass spectrometry (exact mass: ~286.12 g/mol) for molecular weight validation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in stereochemical data (e.g., NMR or X-ray) be resolved?

- Comparative analysis : Compare experimental NMR shifts with enantiomerically pure analogs (e.g., (S)-isomers) to identify diastereomeric splitting patterns .

- X-ray crystallography : Use SHELXL for high-resolution structure determination, refining torsional angles and hydrogen-bonding networks to confirm the (R)-configuration .

- Dynamic NMR : Probe temperature-dependent conformational changes to resolve overlapping signals .

Q. What strategies improve yields in multi-step syntheses involving Boc-protected intermediates?

- Catalyst optimization : Use palladium on carbon (Pd/C) for selective hydrogenation without Boc-deprotection .

- Reaction monitoring : Employ TLC (silica gel, EtOAc/hexane) to track intermediates and minimize side reactions .

- Purification : Optimize column chromatography gradients (e.g., 1:8 ethanol/chloroform) to isolate polar byproducts .

Q. What challenges arise in crystallographic refinement using SHELX software?

- Twinned data : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in piperidine derivatives .

- Disorder modeling : Use PART/SUMP restraints for flexible tert-butyl groups to refine occupancy ratios .

- High-resolution limits : Leverage synchrotron data (λ < 1 Å) to resolve piperidine ring puckering .

Q. How can decomposition pathways be analyzed under varying conditions?

- Thermogravimetric analysis (TGA) : Monitor mass loss at 150–250°C to identify thermal degradation products .

- HPLC-MS : Detect hydrolyzed byproducts (e.g., free piperidine) under acidic/basic conditions .

- Stability studies : Accelerate aging at 40°C/75% RH to assess Boc-group lability and shelf-life .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.